molecular formula C11H11F3O2 B3052733 Isopropyl 4-(trifluoromethyl)benzoate CAS No. 444993-17-3

Isopropyl 4-(trifluoromethyl)benzoate

Cat. No. B3052733
CAS RN: 444993-17-3
M. Wt: 232.2 g/mol
InChI Key: PLMAPFVXQQXASW-UHFFFAOYSA-N
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Description

Isopropyl 4-(trifluoromethyl)benzoate is a chemical compound with the CAS Number: 444993-17-3 . It has a molecular weight of 232.2 . The IUPAC name for this compound is isopropyl 4-(trifluoromethyl)benzoate .


Molecular Structure Analysis

The InChI code for Isopropyl 4-(trifluoromethyl)benzoate is 1S/C11H11F3O2/c1-7(2)16-10(15)8-3-5-9(6-4-8)11(12,13)14/h3-7H,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving Isopropyl 4-(trifluoromethyl)benzoate are not available, it’s known that the trifluoromethyl group has been involved in several chemical reactions, such as coupling reactions, nucleophilic reactions, and electrophilic reactions .

It should be stored at a temperature of 2-8°C . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Antimicrobial Properties

Isopropyl 4-(trifluoromethyl)benzoate is significant in the development of antimicrobial agents. A study on salicylanilide 4-(trifluoromethyl)benzoates, which are closely related, revealed their effectiveness against various mycobacterial strains and Gram-positive bacteria, including MRSA. These compounds were comparable to standard drugs like isoniazid and benzylpenicillin in many strains, showing no cross-resistance (Krátký et al., 2013).

Chemical Synthesis and Reactions

The compound plays a role in chemical synthesis processes. For example, in the creation of 4-[(trifluoromethyl)thio]-1H-isochromen-1-ones, 2-alkynylbenzoates, which may include the isopropyl 4-(trifluoromethyl)benzoate, undergo a Lewis-acid-mediated electrophilic cyclization reaction (Li et al., 2014).

Liquid Crystalline Properties

Studies on liquid crystalline properties have included derivatives of isopropyl benzoate. A study on alkyl 4-[4-(4-methoxybenzoyloxy)benzylideneamino]benzoates and 4-[4-(4-methoxybenzylideneamino)benzoyloxy]benzoates, which are structurally related to isopropyl 4-(trifluoromethyl)benzoate, showed significant findings in the thermodynamic stability of their nematic phases (Matsunaga et al., 1990).

Dielectric and Conformational Studies

The dielectric relaxation and conformational characteristics of isopropyl alcohol in methyl benzoate and ethyl benzoate, which are similar to isopropyl 4-(trifluoromethyl)benzoate, have been examined to understand their intermolecular interactions and hydrogen bonding phenomena (Mohan et al., 2010).

Applications in Organic Synthesis

The compound has utility in organic synthesis. For instance, isopropyl 2-(2-benzothiazolylsulfinyl)acetates, which are structurally related, have been used as reagents for sulfinyl-Knoevenagel reaction with various aldehydes to yield important organic compounds (Du et al., 2012).

Biochemical Research

In biochemical research, fluorinated analogues of benzoate, which include isopropyl 4-(trifluoromethyl)benzoate, have been used to study the transformation of phenol to benzoate in an anaerobic environment, providing insights into biochemical pathways (Genthner et al., 1989).

Safety and Hazards

The safety information for Isopropyl 4-(trifluoromethyl)benzoate indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 .

Future Directions

The future directions for research on compounds containing the trifluoromethyl group, such as Isopropyl 4-(trifluoromethyl)benzoate, could involve further exploration of their pharmacological activities . The trifluoromethyl group is a common feature in many FDA-approved drugs, indicating its potential for therapeutic applications .

properties

IUPAC Name

propan-2-yl 4-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-7(2)16-10(15)8-3-5-9(6-4-8)11(12,13)14/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMAPFVXQQXASW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344816
Record name propan-2-yl 4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

444993-17-3
Record name propan-2-yl 4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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